molecular formula C11H18N4O2S B3373143 2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine CAS No. 951909-48-1

2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine

Cat. No. B3373143
CAS RN: 951909-48-1
M. Wt: 270.35 g/mol
InChI Key: AAUBSEMQAYBKRR-UHFFFAOYSA-N
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Description

2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of sulfonamide-containing compounds that have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Chemical Synthesis

This compound is used in the synthesis of various chemical derivatives. For instance, it is used in the preparation of libraries of novel heterocyclic compounds with potential biological activities . It’s also used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .

Insecticides

A series of novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives were designed based on classical serotonin receptor ligands and synthesized through the rapid ionic liquid-supported parallel synthesis . These compounds displayed selective insecticidal bioactivities against tested pests .

Neurotransmitter Research

The compound is used in the development of serotonin receptor ligands. Serotonin is one of the most ancient neurotransmitters that plays a variety of roles in regulating normal physiology such as aggression, mood, cognition, appetite, sleep, memory, and copulations in mammals, as well as in insects .

Biological Activities Evaluation

The compound is used in the evaluation of biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Development of Novel Amides

Regioisomeric 2-thiopyrimidine acetic acids were utilized as a template to prepare a library of novel amides with various amines .

Pesticides

The pyridyl group, originated from nicotine, is an important heterocycle for developing pesticides . Using the pyridine ring instead of the benzene ring in pesticides often results in higher biological activity, systemic and lower toxicity .

properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c12-4-10-18(16,17)15-8-6-14(7-9-15)11-3-1-2-5-13-11/h1-3,5H,4,6-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUBSEMQAYBKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine
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2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine
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2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine

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